molecular formula C14H17BrO2 B14193856 Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate CAS No. 832734-33-5

Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B14193856
CAS No.: 832734-33-5
M. Wt: 297.19 g/mol
InChI Key: LWRAJSMXIUIKKU-UHFFFAOYSA-N
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Description

Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-methylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.

    Electrophiles: Halogens and hydrogen halides are used in addition reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

    Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enoate or 3-thio-3-(4-methylphenyl)prop-2-enoate.

    Addition: Formation of 3,3-dihalo-3-(4-methylphenyl)propanoates.

    Oxidation: Formation of 3-bromo-3-(4-methylphenyl)propanoic acid.

    Reduction: Formation of 3-bromo-3-(4-methylphenyl)propan-1-ol.

Scientific Research Applications

Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and with electrophiles through addition reactions. These interactions can lead to the formation of various products with different chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
  • Ethyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
  • Propyl 3-bromo-3-(4-methylphenyl)prop-2-enoate

Uniqueness

Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and potential applications compared to its methyl, ethyl, and propyl counterparts. The butyl group can provide different steric and electronic effects, making it a valuable compound for specific synthetic and industrial applications.

Properties

CAS No.

832734-33-5

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C14H17BrO2/c1-3-4-9-17-14(16)10-13(15)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3

InChI Key

LWRAJSMXIUIKKU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C(C1=CC=C(C=C1)C)Br

Origin of Product

United States

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